3-pentanamido-N-(p-tolyl)benzofuran-2-carboxamide
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Overview
Description
3-pentanamido-N-(p-tolyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has gained attention due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pentanamido-N-(p-tolyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.
Amidation Reaction: The benzofuran core is then subjected to an amidation reaction with 3-pentanamido and p-tolylamine to form the desired compound. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
3-pentanamido-N-(p-tolyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran ring or amide moiety are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or electrophilic aromatic substitution reagents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-pentanamido-N-(p-tolyl)benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-pentanamido-N-(p-tolyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxamide: A simpler analog with similar core structure but lacking the pentanamido and p-tolyl groups.
N-(p-tolyl)benzofuran-2-carboxamide: Similar structure but without the pentanamido group.
3-amino-N-(p-tolyl)benzofuran-2-carboxamide: Similar structure with an amino group instead of the pentanamido group.
Uniqueness
3-pentanamido-N-(p-tolyl)benzofuran-2-carboxamide is unique due to the presence of both the pentanamido and p-tolyl groups, which may confer distinct biological activities and chemical properties compared to its analogs. The combination of these functional groups can enhance its interaction with molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
N-(4-methylphenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-4-9-18(24)23-19-16-7-5-6-8-17(16)26-20(19)21(25)22-15-12-10-14(2)11-13-15/h5-8,10-13H,3-4,9H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEUUBNDNLUFST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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